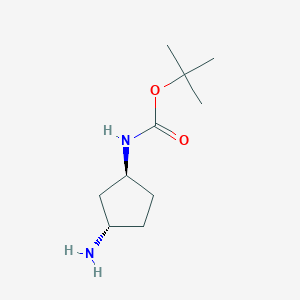![molecular formula C13H9FN2O2S B1388895 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1232807-82-7](/img/structure/B1388895.png)
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as 4-fluoro-3-benzylthiopyrimidine-2,4-dione, is a heterocyclic compound with a wide range of applications in scientific research. It is a pyrimidine derivative, which is a type of five-membered ring compound containing two nitrogen atoms. This compound has been studied for its potential in various areas of scientific research, such as synthetic organic chemistry, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione has been used in a variety of scientific research applications. For example, the compound has been used as a starting material in the synthesis of other pyrimidine derivatives, such as 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione-5-sulfonamide. This compound has also been used as a building block for the synthesis of other heterocyclic compounds, such as 2-methyl-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione. In addition, the compound has been used as a starting material for the synthesis of other heterocyclic compounds, such as 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione-5-carboxylic acid.
Wirkmechanismus
The mechanism of action of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione is not fully understood. However, it is believed that the compound interacts with certain proteins in the body, which can lead to a variety of effects. For example, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2. In addition, the compound has been found to interact with certain receptors in the body, such as the serotonin 5-HT2A receptor.
Biochemische Und Physiologische Effekte
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione has been found to have a variety of biochemical and physiological effects. For example, the compound has been found to have anti-inflammatory and analgesic effects in animal studies. In addition, the compound has been found to have neuroprotective effects in animal studies. Furthermore, the compound has also been found to have anticonvulsant effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione in laboratory experiments has several advantages. For example, the compound is relatively easy to synthesize, and can be produced in high yields and with good purity. In addition, the compound is relatively stable, and can be stored for long periods of time. However, the compound also has certain limitations. For example, the compound is not water soluble, which can limit its use in certain types of experiments. In addition, the compound is not very soluble in organic solvents, which can also limit its use in certain types of experiments.
Zukünftige Richtungen
The potential of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione in scientific research is still largely unexplored. Further research is needed to fully understand the biochemical and physiological effects of the compound. In addition, further research is needed to develop new synthesis methods
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-3-1-8(2-4-9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACLXQVNJWIODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)






![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)

![Pyrazolo[1,5-b]pyridazine-3-carbaldehyde](/img/structure/B1388828.png)



